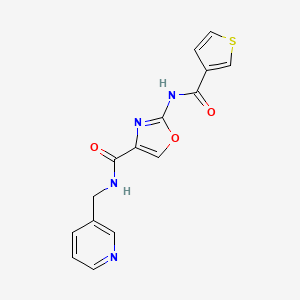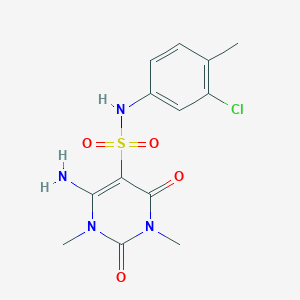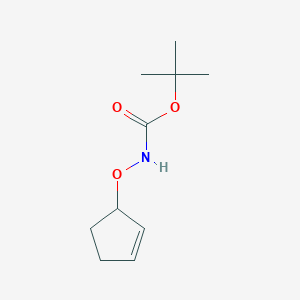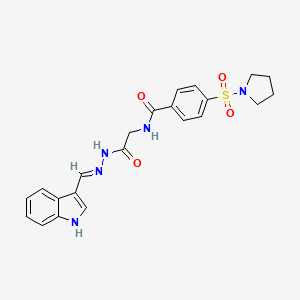
N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under various conditions, making it suitable for long-term storage. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-cancer properties further and develop it as a potential cancer treatment. Additionally, further research is needed to understand its mechanism of action and to optimize its synthesis method for improved yields and solubility.
In conclusion, N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in scientific research.
Métodos De Síntesis
The synthesis method for N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide involves the reaction of pyridine-3-carboxaldehyde, thiophene-3-carboxylic acid, and 2-amino-4-nitrophenol in the presence of a base and a catalyst. The resulting compound is then subjected to reduction and cyclization reactions to obtain the final product.
Aplicaciones Científicas De Investigación
N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-13(11-3-5-23-9-11)19-15-18-12(8-22-15)14(21)17-7-10-2-1-4-16-6-10/h1-6,8-9H,7H2,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUHOBJVZOCAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole](/img/structure/B2898694.png)
![N-(5-(3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2898698.png)
![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide](/img/structure/B2898699.png)

![(3,5-dimethylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2898701.png)




![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2898709.png)
